![molecular formula C69H135N3O7 B13771207 octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol CAS No. 64426-45-5](/img/structure/B13771207.png)
octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4,6-tris[(dimethylamino)methyl]phenol involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine react under vacuum conditions to remove the water produced . This reaction is typically carried out in a reactor, and the resulting product is purified to obtain the desired compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
2,4,6-tris[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Applications De Recherche Scientifique
2,4,6-tris[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to complex with transition metals makes it useful in studying metal-protein interactions.
Medicine: Its potential as a trimerization catalyst with polymeric MDI is explored for medical applications.
Industry: It is used in coatings, sealants, composites, adhesives, and elastomers
Mécanisme D'action
The mechanism of action of 2,4,6-tris[(dimethylamino)methyl]phenol involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst by stabilizing transition states and intermediates during chemical reactions. The molecular targets and pathways involved include interactions with epoxy resins and polyurethane backbones, facilitating polymerization and curing processes .
Comparaison Avec Des Composés Similaires
2,4,6-tris[(dimethylamino)methyl]phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities. Similar compounds include:
2,4,6-tris[(dimethylamino)methyl]mesitol: Similar structure but different functional groups.
N,N-dimethylbenzylamine: Contains tertiary amine but lacks phenolic hydroxyl group.
Bisphenol A diglycidyl ether: Used in epoxy resins but has different functional groups
This compound’s uniqueness lies in its ability to act as a versatile catalyst and accelerator in various chemical processes, making it invaluable in both research and industrial applications.
Propriétés
Numéro CAS |
64426-45-5 |
|---|---|
Formule moléculaire |
C69H135N3O7 |
Poids moléculaire |
1118.8 g/mol |
Nom IUPAC |
octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/3C18H36O2.C15H27N3O/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h3*2-17H2,1H3,(H,19,20);7-8,19H,9-11H2,1-6H3 |
Clé InChI |
OGSBMEJBNLIKFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


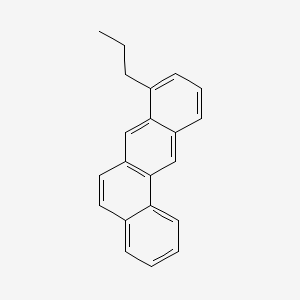
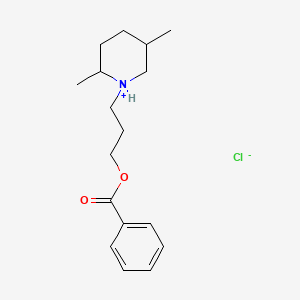
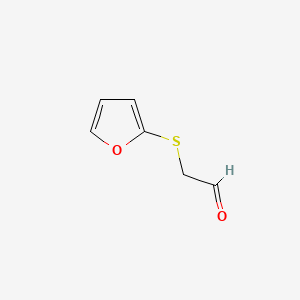
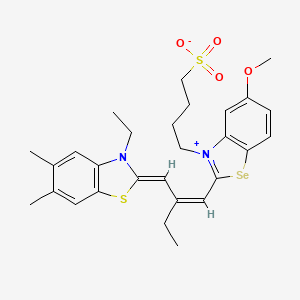
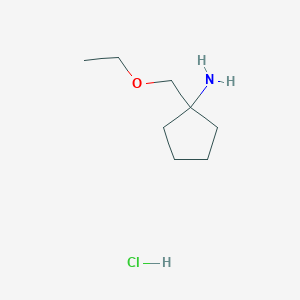
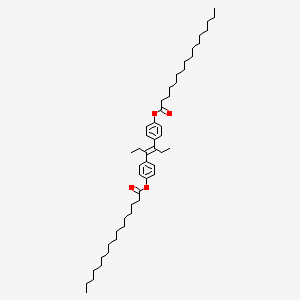
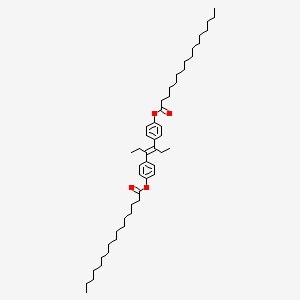
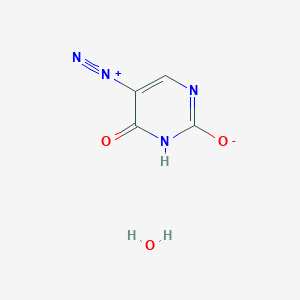
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
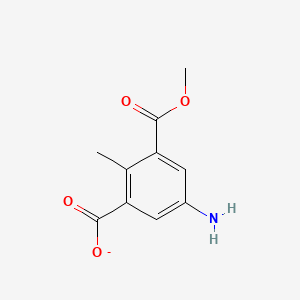
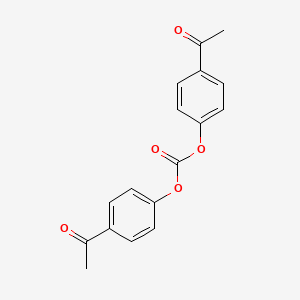
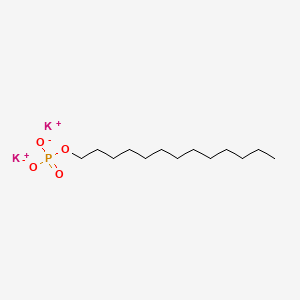

![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
